2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one
Overview
Description
2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorenone core substituted with two piperazine sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one typically involves multiple steps, starting with the preparation of the fluorenone core. The fluorenone is then subjected to sulfonylation reactions with 4-methylpiperazine to introduce the piperazine sulfonyl groups. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core or the piperazine sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the fluorenone core or the piperazine sulfonyl groups.
Scientific Research Applications
2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine sulfonyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,7-bis[(4-methyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one
- 2,7-bis[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one
- 2,7-bis[(1-pyrrolidinyl)sulfonyl]-9H-fluoren-9-one
Uniqueness
2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of piperazine sulfonyl groups.
Properties
IUPAC Name |
2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]fluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-24-7-11-26(12-8-24)33(29,30)17-3-5-19-20-6-4-18(16-22(20)23(28)21(19)15-17)34(31,32)27-13-9-25(2)10-14-27/h3-6,15-16H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTFQMKWBYEFNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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